

# 360A: A Selective Telomerase Inhibitor Targeting Telomeric G-Quadruplexes

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**360A** is a synthetic small molecule that functions as a selective telomerase inhibitor through its interaction with and stabilization of G-quadruplex (G4) structures within human telomeres. Unlike classical telomerase inhibitors that directly target the enzyme's catalytic activity, **360A**'s mechanism of action is rooted in altering telomere architecture, leading to profound cellular consequences in cancer cells. This guide provides a comprehensive overview of **360A**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and the signaling pathways it perturbs.

## **Mechanism of Action**

**360A** is a member of the 2,6-pyridine-dicarboxamide class of compounds, which have a high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. The G-rich single-stranded overhang of human telomeres can fold into these G4 structures, which are implicated in the regulation of telomere maintenance.

The primary mechanism of action for **360A** involves:

 G-Quadruplex Stabilization: 360A binds to and stabilizes G-quadruplexes formed in the telomeric overhang. This stabilization physically obstructs the telomerase enzyme from accessing the 3' end of the chromosome, thereby inhibiting telomere elongation.



- Induction of Telomere Deletion Events (TDEs): Chronic exposure to 360A does not lead to
  the gradual telomere shortening characteristic of many telomerase inhibitors. Instead, it
  induces significant telomere instability, resulting in the generation of "telomere deletion
  events" (TDEs), which are large-scale losses of telomeric repeats.[1][2] This suggests that
  360A's impact is more aligned with inducing acute telomere dysfunction rather than a slow
  erosion process.
- Interference with Telomere Replication: The stabilization of G4 structures by 360A can impede the progression of the replication fork during S-phase, leading to replication stress and the generation of DNA damage at telomeres.[3][4]
- Displacement of Telomere-Associated Proteins: By stabilizing G4 structures, 360A and its
  dimeric derivative, (360A)2A, can displace essential single-stranded DNA binding proteins,
  such as human Replication Protein A (hRPA), from telomeric DNA.[5] This displacement
  further contributes to telomere dysfunction.

## **Quantitative Data**

The efficacy of **360A** has been quantified in various assays, measuring both its direct inhibitory effect on telomerase and its cytotoxic effects on cancer cells.



| Parameter                     | Assay                         | Value                                                                 | Cell<br>Line/System                                  | Reference |
|-------------------------------|-------------------------------|-----------------------------------------------------------------------|------------------------------------------------------|-----------|
| Telomerase<br>Inhibition IC50 | TRAP-G4 Assay                 | 300 nM                                                                | In vitro                                             | [3]       |
| Telomerase<br>Inhibition IC50 | Direct<br>Telomerase<br>Assay | >0.7 µM (least potent of tested compounds ranging from 0.7 to 5.6 µM) | HEK293T cell<br>extracts                             | [4]       |
| Cell Viability                | WST-1 Assay                   | 4.8 ± 1.1 μM                                                          | T98G (glioma)                                        | [3]       |
| Cell Viability<br>IC50        | WST-1 Assay                   | 3.9 ± 0.4 μM                                                          | CB193 (glioma)                                       | [3]       |
| Cell Viability                | WST-1 Assay                   | 8.4 ± 0.5 μM                                                          | U118-MG<br>(glioma)                                  | [3]       |
| Cell Viability<br>IC50        | WST-1 Assay                   | >15 µM                                                                | SAOS-2<br>(osteosarcoma,<br>telomerase-<br>negative) | [3]       |
| Cell Viability                | WST-1 Assay                   | 17.4 ± 1.2 μM                                                         | Primary<br>astrocytes<br>(normal cells)              | [3]       |
| Cell Proliferation            | Cell Growth<br>Curves         | Growth arrest<br>within 11 days at<br>5 μΜ                            | A549 (lung<br>carcinoma)                             | [5][6]    |

Note: The discrepancy in IC50 values for telomerase inhibition likely arises from the different methodologies employed. The TRAP-G4 assay measures the inhibition of the entire telomerase reaction coupled with PCR amplification in the presence of a G4-forming sequence, while the direct telomerase assay measures the direct extension of a primer by the enzyme.

## **Signaling Pathways**



The telomere dysfunction induced by **360A** activates specific DNA damage response (DDR) pathways. The stabilization of G-quadruplexes is perceived by the cell as a form of DNA damage, triggering a cascade of signaling events.

The key signaling pathways implicated in the cellular response to **360A** are:

- ATM-Mediated DNA Damage Response: The ataxia-telangiectasia mutated (ATM) kinase, a
  central player in the DDR, is activated in response to 360A-induced telomere instability.
  ATM's role appears to be in preventing inappropriate DNA repair at the dysfunctional
  telomeres.[7]
- Involvement of NHEJ and HR Pathways: The telomere aberrations caused by 360A are processed by both the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) DNA repair pathways.
  - DNA-PKcs (NHEJ): The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway, is responsible for the sister telomere fusions observed after 360A treatment.[3][4]
  - Rad51 (HR): The Rad51 recombinase, a critical factor in the HR pathway, is involved in the generation of chromatid-type telomere aberrations, such as telomere losses and doublets, particularly affecting the lagging strand telomeres.[3][4]

The activation of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.





Click to download full resolution via product page

Signaling pathway of **360A**-induced telomere dysfunction.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **360A**.

## **Cell Culture and Drug Treatment (A549 cells)**

- Cell Line: A549 human lung carcinoma cells.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
- Drug Preparation: Prepare a stock solution of **360A** in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
- Treatment Protocol: For long-term proliferation assays, seed A549 cells at an appropriate density. The following day, replace the medium with fresh medium containing 5 μM 360A or an equivalent concentration of DMSO as a vehicle control. At each passage, cells are counted, and cumulative population doublings (PDs) are calculated. The treatment is maintained until cell proliferation ceases.

## **Telomerase Activity Assay (TRAP-G4 Assay)**

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity. The TRAP-G4 variant is particularly relevant for assessing G-quadruplex ligands.

 Principle: This assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer. In the context of a TRAP-G4 assay, a G-quadruplex forming sequence is often incorporated or the assay is performed under conditions that favor



G4 formation to assess the inhibitory potential of G4 ligands. Second, the extended products are amplified by PCR and visualized by gel electrophoresis.

#### Materials:

- Cell lysis buffer (e.g., CHAPS-based buffer).
- TS primer (forward primer for telomerase extension).
- ACX primer (reverse primer for PCR).
- dNTPs.
- Taq DNA polymerase.
- PCR buffer.
- 360A at various concentrations.

#### Procedure:

- Cell Lysate Preparation: Prepare cell extracts from a known number of cancer cells using a suitable lysis buffer.
- Telomerase Extension: Incubate the cell lysate with the TS primer, dNTPs, and varying concentrations of **360A**. This reaction is typically carried out at 30°C for 30 minutes.
- PCR Amplification: Add the ACX primer and Taq polymerase to the reaction mixture and perform PCR to amplify the telomerase extension products.
- Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates telomerase activity. The intensity of the ladder is quantified to determine the level of inhibition by 360A.
- Quantification: The IC50 value is calculated as the concentration of 360A that reduces telomerase activity by 50% compared to the untreated control.

## **Single Telomere Length Analysis (STELA)**

## Foundational & Exploratory





STELA is a PCR-based method that allows for the analysis of the length of individual telomeres at a specific chromosome end.

 Principle: STELA utilizes the ligation of a known DNA sequence (telorette) to the C-rich strand of telomeres. This is followed by PCR amplification using a primer specific to the telorette and a primer specific to the subtelomeric region of a particular chromosome arm.
 The resulting PCR products represent the lengths of individual telomeres.

#### Procedure:

- Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.
- DNA Digestion: Digest the genomic DNA with a restriction enzyme that cuts in the subtelomeric region but not in the telomeric repeats.
- Ligation: Ligate the "telorette" oligonucleotides to the 3' ends of the C-rich telomeric strands.
- PCR Amplification: Perform PCR using a primer complementary to the telorette and a chromosome-specific subtelomeric primer.
- Southern Blotting and Detection: Separate the PCR products by agarose gel electrophoresis, transfer to a nylon membrane, and hybridize with a telomeric probe (e.g., 32P-labeled (TTAGGG)n).
- Analysis: Visualize the telomere length distribution by autoradiography. The appearance of a smear of products of varying lengths represents the telomere length heterogeneity within the cell population. The frequency of telomere deletion events can be quantified by analyzing the proportion of very short telomeres.





Click to download full resolution via product page

Experimental workflow for Single Telomere Length Analysis (STELA).



## **Conclusion and Future Directions**

**360A** represents a promising class of telomerase inhibitors that act through a distinct mechanism of G-quadruplex stabilization. Its ability to induce acute telomere dysfunction and trigger specific DNA damage response pathways in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.

Future research should focus on:

- Elucidating the precise molecular interactions between 360A and various G-quadruplex topologies.
- Investigating the long-term consequences of inducing telomere deletion events in cancer cells.
- Exploring the therapeutic potential of 360A and its derivatives in combination with other anticancer agents, particularly those that target DNA repair pathways.
- Optimizing the pharmacokinetic and pharmacodynamic properties of 360A-like compounds for in vivo applications.

The continued study of **360A** and other G-quadruplex interactive ligands will undoubtedly provide deeper insights into the complex biology of telomeres and open new avenues for the development of targeted cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]



- 3. Rad51 and DNA-PKcs are involved in the generation of specific telomere aberrations induced by the quadruplex ligand 360A that impair mitotic cell progression and lead to cell death PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rad51 and DNA-PKcs are involved in the generation of specific telomere aberrations induced by the quadruplex ligand 360A that impair mitotic cell progression and lead to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Effect of Mono- and Dimeric 360A G-Quadruplex Ligands on Telomere Stability by Single Telomere Length Analysis (STELA) PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of ATM in the telomere response to the G-quadruplex ligand 360A PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [360A: A Selective Telomerase Inhibitor Targeting Telomeric G-Quadruplexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604971#360a-as-a-selective-telomerase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com